5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole
Overview
Description
5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole is a heterocyclic compound that combines the structural features of both thiophene and tetrazole rings Thiophene is a five-membered ring containing sulfur, while tetrazole is a five-membered ring containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzo[b]thiophene-2-carboxylic acid with sodium azide under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the thiophene ring.
Scientific Research Applications
5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to interact with biological targets in a similar manner .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-methylthiophene and 3-methylthiophene share the thiophene ring structure.
Tetrazole Derivatives: Compounds such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole share the tetrazole ring structure.
Uniqueness
5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole is unique due to the combination of both thiophene and tetrazole rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
5-(3-methyl-1-benzothiophen-2-yl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-6-7-4-2-3-5-8(7)15-9(6)10-11-13-14-12-10/h2-5H,1H3,(H,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUBQHJCJJQUFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394927 | |
Record name | 5-(3-Methyl-1-benzothiophen-2-yl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951625-85-7 | |
Record name | 5-(3-Methyl-1-benzothiophen-2-yl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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